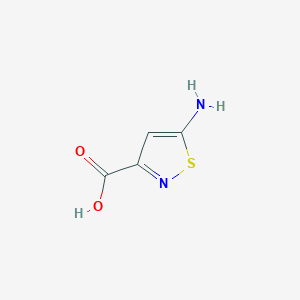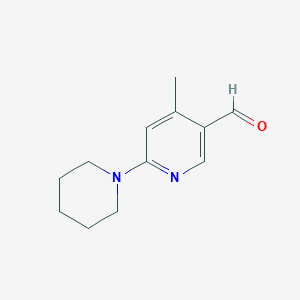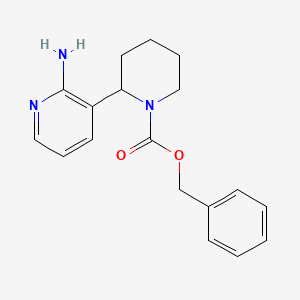![molecular formula C16H14N2O4 B11797859 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a carboxylic acid group attached to a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 6-position of the benzimidazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
- 4-Imidazolecarboxylic acid
- 2-(3-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-14-8-9(4-6-13(14)19)15-17-11-5-3-10(16(20)21)7-12(11)18-15/h3-8,19H,2H2,1H3,(H,17,18)(H,20,21) |
InChI Key |
PYSVRWUDXFXWER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)









![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
